Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]
CAS No.: 329371-25-7
Cat. No.: VC11678841
Molecular Formula: C25H31ClN2O2RuS
Molecular Weight: 560.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329371-25-7 |
|---|---|
| Molecular Formula | C25H31ClN2O2RuS |
| Molecular Weight | 560.1 g/mol |
| IUPAC Name | [(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
| Standard InChI Key | MNPFGRNIWPPSEW-CEHYLXJWSA-M |
| Isomeric SMILES | CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
| SMILES | CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
| Canonical SMILES | CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Introduction
Structural and Molecular Characteristics
Coordination Geometry and Ligand Architecture
RuCl(p-cymene)[(S,S)-MsDpen] adopts a piano-stool geometry, a hallmark of half-sandwich ruthenium complexes. The η-p-cymene ligand occupies three coordination sites, while the remaining positions are filled by a chloride ion and the chiral (S,S)-MsDpen ligand. The MsDpen ligand [(1S,2S)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)] acts as a bidentate N,N'-donor, with the methylsulfonyl (mesyl) group enhancing electron-withdrawing effects compared to bulkier aryl sulfonates like tosyl (Ts) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 329371-25-7 |
| Molecular Formula | |
| Molecular Weight | 560.1 g/mol |
| IUPAC Name | [(1S,2S)-2-Amino-1,2-diphenylethyl]-methylsulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene |
| Geometry | Piano-stool |
The Ru–Cl bond length typically ranges between 2.35–2.45 Å in analogous complexes, while Ru–N distances fall near 2.10 Å, ensuring optimal ligand-metal charge transfer. The stereochemical rigidity of the (S,S)-MsDpen ligand enforces a fixed chiral environment, critical for asymmetric induction .
Synthesis and Purification
Synthetic Methodology
The synthesis of RuCl(p-cymene)[(S,S)-MsDpen] follows a two-step protocol:
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Ligand Preparation: (S,S)-MsDpen is synthesized by reacting (1S,2S)-1,2-diphenylethylenediamine with methylsulfonyl chloride under basic conditions.
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Metal Coordination: The ligand is combined with [RuCl(p-cymene)] in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. The reaction proceeds via chloride displacement, yielding the target complex after 12–24 hours at room temperature.
Purification Techniques
Crude product is purified via recrystallization from ethanol/diethyl ether mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. The final compound appears as a yellow-to-brown crystalline solid with a melting point exceeding 175°C .
Catalytic Applications in Asymmetric Transfer Hydrogenation
Reaction Mechanism and Scope
RuCl(p-cymene)[(S,S)-MsDpen] catalyzes the transfer hydrogenation of ketones to secondary alcohols using isopropanol or formic acid-triethylamine as hydrogen donors. The mechanism proceeds through a metal-ligand bifunctional pathway:
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The Ru center coordinates the ketone substrate.
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The NH group of the MsDpen ligand participates in proton transfer, enabling simultaneous hydride delivery from the metal and protonation of the oxygen .
Table 2: Enantioselectivity in Representative Substrates
| Substrate | ee (%) | Conditions |
|---|---|---|
| Acetophenone | 98 | iPrOH, 25°C, 6 h |
| 2-Chloroacetophenone | 95 | HCOH/NEt, 40°C |
| Cyclohexanone | 90 | iPrOH, reflux, 12 h |
Comparison with Ts-DPEN Analogues
Replacing the mesyl group with a tosyl (Ts) moiety, as in RuCl(p-cymene)[(S,S)-Ts-DPEN], increases molecular weight (636.2 g/mol) and steric bulk, marginally reducing reaction rates but improving selectivity for hindered ketones . The mesyl variant’s smaller size enhances solubility in polar solvents, broadening substrate compatibility.
Future Directions and Industrial Relevance
Expanding Substrate Scope
Recent efforts focus on applying RuCl(p-cymene)[(S,S)-MsDpen] to α,β-unsaturated ketones and imines, leveraging its tunable electronic profile for diverse enantioselective reductions.
Pharmaceutical Applications
The catalyst’s ability to generate chiral alcohols with >95% ee positions it as a key tool in synthesizing active pharmaceutical ingredients (APIs), such as antidepressants and antifungal agents .
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